

Application Notes and Protocols: Measuring CB1R Activation Using Gat211 in cAMP Accumulation Assays

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Compound of Interest		
Compound Name:	Gat211	
Cat. No.:	B15618360	Get Quote

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Introduction

The Cannabinoid Receptor 1 (CB1R) is a G-protein coupled receptor (GPCR) that plays a crucial role in the central nervous system. As a key component of the endocannabinoid system, it is a significant therapeutic target for a variety of neurological and psychiatric conditions. CB1R primarily couples to Gai/o proteins. Activation of this pathway by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1] However, under certain conditions, CB1R can also couple to Gas proteins, leading to an increase in cAMP accumulation.[2][3]

Gat211 is a positive allosteric modulator (PAM) of the CB1R, meaning it binds to a site on the receptor distinct from the orthosteric site where endogenous ligands and classic agonists bind. [1][4] This binding event modulates the receptor's response to orthosteric ligands. **Gat211** itself is a racemic mixture with its enantiomers displaying distinct pharmacological properties. The (R)-(+)-enantiomer, GAT228, acts as an allosteric agonist, capable of activating the receptor on its own, while the (S)-(-)-enantiomer, GAT229, is a pure PAM, enhancing the effect of an orthosteric agonist without intrinsic activity.[4]



These application notes provide detailed protocols for utilizing **Gat211** in cAMP accumulation assays to measure CB1R activation. The methodologies described are essential for characterizing the pharmacological profile of allosteric modulators like **Gat211** and understanding their impact on CB1R signaling.

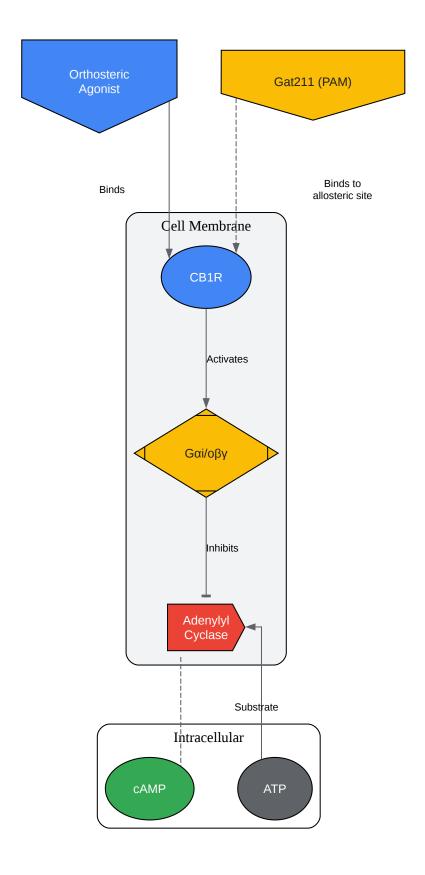
Signaling Pathways

The activation of CB1R can lead to two distinct outcomes regarding cAMP levels, primarily dictated by its coupling to different G-protein subtypes.

Gαi/o-Mediated Inhibition of cAMP Production

Typically, CB1R activation by an agonist leads to the activation of inhibitory G-proteins (Gαi/o). This inhibits the enzyme adenylyl cyclase (AC), resulting in a decrease in the intracellular production of cAMP from ATP. This is the canonical signaling pathway for CB1R.





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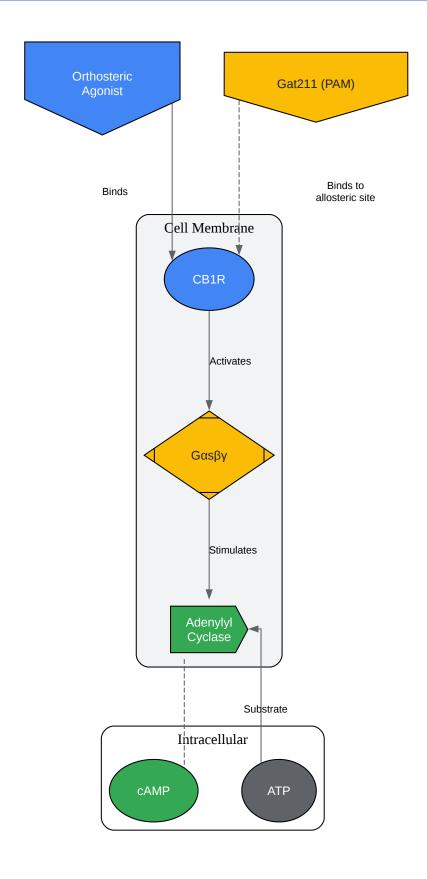
CB1R $G\alpha i/o$ -mediated inhibition of cAMP production.



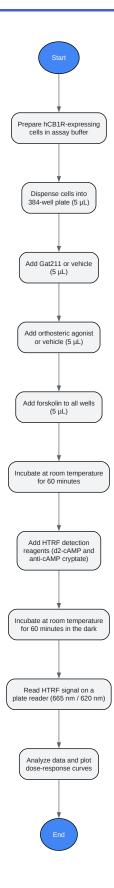
Gas-Mediated Stimulation of cAMP Production

Under specific cellular contexts or with particular ligands, CB1R can couple to stimulatory G-proteins (G α s). This interaction activates adenylyl cyclase, leading to an increased production of cAMP.









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